molecular formula C26H24N2O2S2 B14770416 1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)-

1,1'-Dinaphthyl, 2,2'-bis(N,N-dimethylthiocarbamoyloxy)-

Cat. No.: B14770416
M. Wt: 460.6 g/mol
InChI Key: FDLOYPFCRZKQAT-UHFFFAOYSA-N
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Description

®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) is a chiral compound derived from binaphthalene. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the binaphthalene moiety imparts chirality, making it useful in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) typically involves the reaction of ®-1,1’-binaphthalene-2,2’-diol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    ®-1,1’-Binaphthalene-2,2’-diol: A precursor to the compound, used in similar applications.

    ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral binaphthalene derivative used in asymmetric catalysis.

    ®-1,1’-Binaphthalene-2,2’-diamine: Used in enantioselective synthesis and as a chiral ligand

Uniqueness

®-O,O’-([1,1’-Binaphthalene]-2,2’-diyl) bis(dimethylcarbamothioate) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry .

Properties

Molecular Formula

C26H24N2O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

O-[1-[2-(dimethylcarbamothioyloxy)naphthalen-1-yl]naphthalen-2-yl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C26H24N2O2S2/c1-27(2)25(31)29-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)30-26(32)28(3)4/h5-16H,1-4H3

InChI Key

FDLOYPFCRZKQAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=S)N(C)C

Origin of Product

United States

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